Cas no 24962-65-0 (1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate))

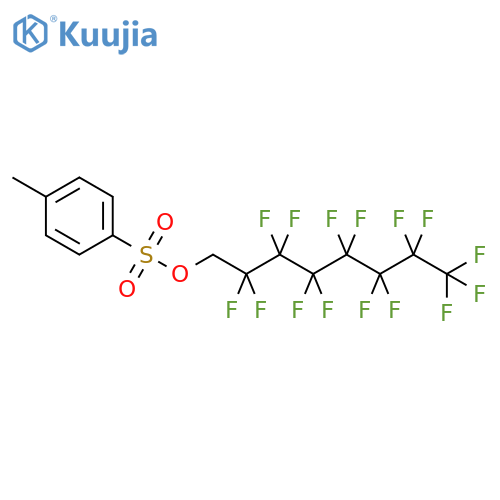

24962-65-0 structure

商品名:1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate)

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) 化学的及び物理的性質

名前と識別子

-

- 1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate)

- 1H,1H-Perfluorooctyl p-toluenesulfonate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate

- 1-(p-toluenesulfonyl)oxy-1H,1H-perfluorooctane

- 1H,1H-Pentadecafluorooctyl tosylate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-octyl 4-toluenesulfonate

- AC1L6VAJ

- AG-E-75106

- CTK8E9152

- NSC173912

- PC3334

- 1H,1H-PERFLUOROOCTYLP-TOLUENESULFONATE

- NS00110529

- DTXSID50306049

- 24962-65-0

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate

- AKOS025310319

- NSC-173912

-

- MDL: MFCD04038349

- インチ: InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3

- InChIKey: OTZYGTLBGUNRBX-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 554.00327

- どういたいしつりょう: 554.003

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 821

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- 密度みつど: 1.577

- ふってん: 357.1°Cat760mmHg

- フラッシュポイント: 169.7°C

- 屈折率: 1.376

- PSA: 43.37

- LogP: 7.15520

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-304231-2.5g |

1H,1H-Perfluorooctyl p-toluenesulfonate, |

24962-65-0 | 2.5g |

¥1106.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-304231-2.5 g |

1H,1H-Perfluorooctyl p-toluenesulfonate, |

24962-65-0 | 2.5 g |

¥1,106.00 | 2023-07-11 |

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) 関連文献

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

24962-65-0 (1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate)) 関連製品

- 565-42-4(1H,1H-Pentafluoropropyl p-Toluenesulfonate)

- 355-77-1(1-Hexanol,2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, 1-(4-methylbenzenesulfonate))

- 883499-79-4(1H,1H-Nonafluoropentyl p-toluenesulfonate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬